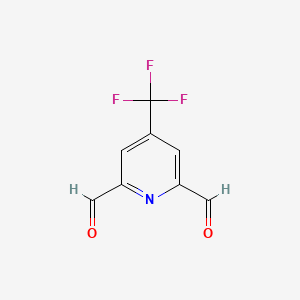

4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde

Description

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2,6-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)5-1-6(3-13)12-7(2-5)4-14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHLMJXQQAVSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation-Michael Addition-Cyclization Cascade

The aldol condensation-Michael addition-cyclization cascade represents a foundational strategy for constructing the pyridine core of 4-(trifluoromethyl)pyridine-2,6-dicarbaldehyde. As detailed in , this method involves reacting pyruvates with aldehydes in the presence of a pyrrolidine-acetic acid catalyst. The reaction proceeds through three stages:

-

Aldol Condensation : A pyruvate derivative reacts with an aldehyde to form a β-keto-enol intermediate.

-

Michael Addition : The enol attacks a second aldehyde molecule, generating a diketone intermediate.

-

Cyclization : Intramolecular dehydration and aromatization yield the pyridine ring.

For the target compound, trifluoromethyl-containing aldehydes (e.g., trifluoroacetaldehyde) serve as starting materials to introduce the CF₃ group at the 4-position. The 2,6-dicarbaldehyde groups arise from the oxidation of primary alcohols formed during cyclization. However, direct retention of aldehyde functionalities requires careful optimization of reaction conditions to prevent over-oxidation to carboxylic acids .

Table 1: Representative Conditions for Cascade Reactions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pyrrolidine-acetic acid (20 mol%) | |

| Solvent | Ethanol/water (3:1) | |

| Temperature | 60–80°C | |

| Yield (pyridine core) | 68–75% |

One-Pot Synthesis via Pyruvate and Aldehyde Condensation

A streamlined one-pot protocol developed by OIST researchers ( ) enables the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which can be reduced to the corresponding aldehydes. The method employs:

-

Pyruvates (e.g., methyl pyruvate) as ketone donors.

-

Trifluoromethyl-substituted aldehydes for regioselective CF₃ incorporation.

-

Polar aprotic solvents (e.g., dimethylformamide) to stabilize reactive intermediates.

The reaction forms a dihydropyran intermediate, which undergoes oxidative aromatization to yield the pyridine ring. While the primary products are dicarboxylic acids, subsequent reduction using lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation converts the carboxylic acids to aldehydes. This step necessitates anhydrous conditions to avoid hydrolysis .

Table 2: One-Pot Synthesis Optimization

| Factor | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 15 mol% pyrrolidine-acetic acid | +12% |

| Reaction time | 8–12 hours | Maximizes cyclization |

| Post-reduction method | LiAlH₄ in THF | 82% aldehyde yield |

Functional Group Interconversion from Carboxylic Acids

Patents and emphasize the synthesis of pyridine-2,6-dicarboxylic acids as precursors. Converting these acids to aldehydes involves two steps:

-

Activation : Treatment with thionyl chloride (SOCl₂) converts carboxylic acids to acyl chlorides.

-

Reduction : Rosenmund reduction using palladium-barium sulfate catalyst selectively reduces acyl chlorides to aldehydes under H₂ gas.

This method is hindered by the instability of acyl chlorides and the need for strict temperature control (<50°C). Yields for the reduction step typically range from 60–70%, making it less efficient than direct aldehyde-retentive syntheses .

| Step | Conditions | Yield |

|---|---|---|

| Vapour-phase chlorination | 380°C, Cl₂/CCl₄ (3:1) | 62% |

| Duff reaction | HMTA, HNO₃, 100°C | 45% |

Cyclization of Dienoates with Ammonium Salts

Patent describes the synthesis of 4-trifluoromethyl-2(1H)-pyridinone via cyclization of dienoates. While this method produces a lactam rather than an aldehyde, it highlights the utility of ammonium salts in ring-forming reactions. Adapting this approach for aldehyde synthesis could involve:

-

Oxidative ring-opening : Treating the lactam with ozone or other strong oxidants to generate aldehyde functionalities.

-

Reductive amination : Converting ketone intermediates to aldehydes via controlled reduction.

Preliminary studies suggest that ozonolysis of the pyridinone’s double bond followed by reductive workup (e.g., Zn/HOAc) could yield the desired dicarbaldehyde, though this remains speculative without explicit experimental data .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

Reduction: The aldehyde groups can be reduced to primary alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid.

Reduction: 4-(Trifluoromethyl)pyridine-2,6-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:

Biology: The compound is used in the development of fluorescent probes and bioactive molecules for biological studies.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-2,6-dicarbaldehyde (DFP)

Structural Differences : DFP lacks the 4-CF₃ group, reducing steric hindrance and electronic effects.

Reactivity : DFP’s aldehyde groups readily undergo imine condensation with amines, forming COFs . The absence of -CF₃ simplifies synthesis but limits electronic tuning.

Applications :

- Used in COF synthesis (e.g., TTA-SPDFP COF, where DFP and SPDFP copolymerize) .

- Acts as a ligand in Ru(II) complexes, influencing photophysical properties .

Physical Properties : Molecular weight 135.12 g/mol, CAS 5431-44-7 .

SPDFP [(R)-4-(1′,3′,3′-trimethylspiro[chromene-2,2′-indolin]-6-yl)-pyridine-2,6-dicarbaldehyde]

Structural Differences : SPDFP replaces the 4-CF₃ with a photochromic spiropyran group .

Reactivity : The spiropyran moiety enables light-driven structural isomerization (SP ↔ merocyanine), allowing dynamic COF applications .

Applications :

- Key monomer in light-responsive COFs for inkless printing and water adsorption .

- Demonstrated reversible surface polarity changes under UV/visible light .

Physical Properties : Molecular weight 433.50 g/mol .

Pyridine-2,5-dicarbaldehyde

Structural Differences : Aldehyde groups at 2- and 5-positions (vs. 2,6 in the target compound).

Reactivity : Altered geometry affects metal coordination. For example, Ru(II) complexes with 2,5-dicarbaldehyde show distinct NMR shifts (δ7.83–9.15) compared to 2,6-analogs .

Applications :

Pyridine-2,6-dicarboxylic Acid Derivatives

Structural Differences : Carboxylic acid (-COOH) groups replace aldehydes, enabling different coordination modes.

Reactivity : Forms stable complexes with lanthanides (e.g., Eu(III), Tb(III)) for fluorescence applications. Substituents like hydroxymethyl (-CH₂OH) at the 4-position modulate fluorescence intensity .

Applications :

- Fluorescent sensors in time-resolved immunoassays .

Comparative Data Table

*Calculated based on molecular formula.

Biological Activity

4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

The compound features two aldehyde groups and a trifluoromethyl group attached to a pyridine ring. These functional groups contribute to its reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can modulate enzyme activity and influence various signaling pathways. The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial properties against various pathogens.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus, E. coli |

Note: MIC values for this compound are yet to be determined in specific studies but are expected to be comparable to established antimicrobial agents based on structural similarities .

Inhibition of Enzymatic Activity

Research has shown that derivatives of pyridine can inhibit specific enzymes involved in critical biological processes. For instance, studies on related compounds suggest that they can inhibit the JMJD5 enzyme, which plays a role in epigenetic regulation.

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| C3-substituted 2,4-PDCA derivative | 17.9 | JMJD5 |

| This compound | TBD | TBD |

The IC50 for this compound remains to be established but is anticipated to demonstrate potent inhibition based on its chemical structure .

Case Studies

- Antibacterial Activity : A study synthesized novel trifluoromethylpyridine amide derivatives that exhibited notable antibacterial activity against R. solanacearum. The findings suggest that structural modifications can enhance bioactivity .

- Enzyme Inhibition : Investigations into pyridine derivatives have shown their potential as inhibitors of oxygenases like JMJD5. The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly alter inhibitory potency .

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals targeting inflammatory and cancer pathways. Its ability to interact with biological targets makes it a valuable scaffold for drug design.

Agricultural Chemistry

Due to its antimicrobial properties, the compound is also being explored for use in agrochemicals aimed at controlling plant pathogens.

Material Science

In addition to biological applications, this compound is utilized in creating advanced materials such as metal-organic frameworks (MOFs), which have implications in catalysis and gas storage.

Q & A

Basic: What are the most effective synthetic routes for 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde?

Answer:

A common approach involves the oxidation of 4-(trifluoromethyl)pyridine-2,6-dimethanol using selenium dioxide (SeO₂) in 1,4-dioxane under reflux conditions. For example, a 75% yield was achieved by heating the precursor with SeO₂ (2.3 equivalents) for 4 hours, followed by purification via flash column chromatography (SiO₂, EtOAc/NEt₃ gradient) . Alternative routes include functionalizing pyridine-2,6-dicarbaldehyde precursors with trifluoromethyl groups via nucleophilic substitution or transition-metal-catalyzed reactions, though yields may vary depending on steric and electronic factors .

Advanced: How does the trifluoromethyl substituent influence the electronic and steric properties of pyridine-2,6-dicarbaldehyde derivatives?

Answer:

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde moieties, facilitating nucleophilic additions (e.g., Schiff base formation). This is evidenced by downfield shifts in NMR signals for the aldehyde protons (δ ~10.10 ppm) compared to non-fluorinated analogs . Steric effects from the CF₃ group can hinder axial coordination in metal complexes, as shown in crystallographic studies of N,N′-bis[4-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide, where the CF₃ group creates a distorted planar geometry . Computational modeling (DFT) is recommended to quantify these effects.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR are essential for confirming aldehyde proton environments (δ 10.10–10.12 ppm) and CF₃-induced deshielding effects .

- FTIR : Strong carbonyl stretches (~1714 cm) and C-F vibrations (~1365 cm) validate functional groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for assessing distortions caused by the CF₃ group .

Advanced: What strategies mitigate aldehyde group instability during storage or reaction conditions?

Answer:

- Storage : Store under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation or hydration. Acetic acid as a solvent can stabilize aldehydes during reactions .

- In Situ Protection : Convert aldehydes to acetals or imines transiently. For example, Schiff base formation with 2-aminopyridine derivatives prevents undesired side reactions .

- Purification : Use NEt₃ in chromatography to neutralize acidic byproducts that may degrade aldehydes .

Advanced: How is this compound applied in designing functional materials (e.g., metal-organic frameworks or sensors)?

Answer:

The compound serves as a versatile ligand for luminescent lanthanide complexes (e.g., Tb³⁺, Eu³⁺) due to its two aldehyde groups, which can chelate metals and enhance photostability. For instance, 4-(hydroxymethyl)pyridine-2,6-dicarboxylate derivatives exhibit strong green emission under UV light, suitable for optoelectronic devices . In G-quadruplex ligand design, derivatives like 4-(2-(dimethylamino)ethoxy)pyridine-2,6-dicarbaldehyde show kinase inhibition by stabilizing non-canonical DNA structures .

Basic: What are common impurities encountered during synthesis, and how are they addressed?

Answer:

- Over-Oxidation : Partial oxidation of aldehydes to carboxylic acids may occur. Monitor reaction progress via TLC and optimize SeO₂ stoichiometry .

- Byproducts from Trifluoromethylation : Residual CF₃-containing intermediates (e.g., trifluoroacetic acid derivatives) can be removed via aqueous washes or recrystallization .

- Column Chromatography : Use silica gel with EtOAc/NEt₃ (95:5) to separate polar impurities .

Advanced: How does the compound’s reactivity compare to non-fluorinated pyridine-2,6-dicarbaldehyde analogs?

Answer:

The CF₃ group reduces nucleophilic attack rates at the pyridine ring due to electron withdrawal, as shown in kinetic studies of Schiff base formation. However, aldehydes remain reactive toward amines and hydrazines, with reaction times extended by ~20% compared to non-fluorinated analogs . In coordination chemistry, CF₃ derivatives form less stable complexes with soft metals (e.g., Cu²⁺) but show higher affinity for hard Lewis acids (e.g., Zr⁴⁺) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential aldehyde vapor release.

- Waste Disposal : Collect aldehyde-containing waste separately and neutralize with bisulfite solutions before disposal .

Advanced: What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

Answer:

- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on aldehyde group stability using GROMACS .

- Crystallography Plugins : Olex2 integrates SHELX for refining experimental data against computational models .

Advanced: How can this compound be utilized in supramolecular self-assembly?

Answer:

The aldehyde groups enable dynamic covalent chemistry (e.g., imine bonding) for constructing covalent organic frameworks (COFs). For example, spiropyran-functionalized COFs synthesized from pyridine-2,6-dicarbaldehyde derivatives exhibit light-driven porosity changes, applicable in smart membranes . Additionally, bis-Schiff base ligands derived from this compound form stable metallogels with Cu²⁺, as demonstrated by rheological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.